molecular formula C16H20N2S B4924669 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine

Cat. No. B4924669
M. Wt: 272.4 g/mol
InChI Key: BDCMGQHOYWJYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in scientific research. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in various physiological and pathological processes. In

Mechanism of Action

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine binds selectively to the 5-HT1A receptor, which is a G protein-coupled receptor that regulates the activity of serotonin in the brain and peripheral nervous system. Activation of the 5-HT1A receptor by 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular level of cyclic AMP (cAMP). The reduction in cAMP level activates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in the modulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of neurotrophic factors. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which are neurotransmitters that are involved in mood regulation, reward processing, and stress response. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine also regulates the activity of ion channels, including the potassium channel and the NMDA receptor, which are involved in the modulation of neuronal excitability and synaptic plasticity. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine also activates neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine is a highly potent and selective agonist of the 5-HT1A receptor, which allows for precise modulation of the receptor activity. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine is also stable under various experimental conditions, which allows for accurate and reproducible results. However, 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has some limitations, including its potential toxicity and the lack of clinical data. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to induce toxicity in some animal models, which raises concerns about its safety for human use. Additionally, there is a lack of clinical data on the efficacy and safety of 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine in humans, which limits its potential therapeutic application.

Future Directions

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has several potential future directions for scientific research, including its application in drug discovery and development, its use as a research tool for neuroscience and pharmacology, and its investigation in clinical trials. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have promising therapeutic potential for various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could be further developed as a drug candidate for these disorders, either as a standalone medication or as an adjunct to existing treatments. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could also be used as a research tool for neuroscience and pharmacology, allowing for the precise modulation of the 5-HT1A receptor activity and the investigation of its downstream signaling pathways. Finally, 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could be investigated in clinical trials to assess its efficacy and safety in humans, paving the way for its potential clinical application.

Synthesis Methods

The synthesis of 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine involves the reaction of 3-methylthiophene-2-carboxylic acid with 1-benzylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction produces 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine as the final product with a yield of around 70%.

Scientific Research Applications

1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, indicating its potential therapeutic application for anxiety disorders, depression, and schizophrenia.

properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1-14-7-12-19-16(14)13-17-8-10-18(11-9-17)15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCMGQHOYWJYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methyl-2-thienyl)methyl]-4-phenylpiperazine

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